2-(Thiophene-2-sulfonamido)propanoic acid
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Overview
Description
2-(Thiophene-2-sulfonamido)propanoic acid is a compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.28 g/mol . It is also known by its IUPAC name, N-(2-thienylsulfonyl)alanine . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonamide group attached to a propanoic acid moiety . Thiophene derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of thiophene-2-sulfonyl chloride with alanine under basic conditions to yield the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophene-2-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-sulfonamido propylamine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophene-2-sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Industry: Used in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 2-(Thiophene-2-sulfonamido)propanoic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors, leading to various biological effects .
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Comparison: 2-(Thiophene-2-sulfonamido)propanoic acid is unique due to its specific sulfonamide and propanoic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIODLOBECJQIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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